Technical Guide: CH-PIATA's Mechanism of Action at Cannabinoid Receptors
Technical Guide: CH-PIATA's Mechanism of Action at Cannabinoid Receptors
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CH-PIATA (also known as CH-PIACA or CHX-PIATA) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a novel psychoactive substance.[1][2][3] Structurally, it belongs to the indole-3-acetamide (B105759) class and is distinguished by an additional methylene (B1212753) spacer in its linker moiety, a feature likely intended to circumvent generic legislative bans on traditional SCRAs.[1][2][3] In vitro pharmacological evaluations have demonstrated that CH-PIATA exhibits weak activity at both cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2][3] Some studies have also noted potential antagonistic properties.[1][2][3] This profile suggests a limited potential for harm compared to more potent synthetic cannabinoids.[1][3] This document provides a comprehensive overview of the available data on CH-PIATA's mechanism of action, detailing its interaction with cannabinoid receptors, the experimental protocols used for its characterization, and its metabolic pathways.
Introduction to CH-PIATA
CH-PIATA is part of a newer generation of SCRAs designed to evade international drug control legislation.[1][4] Its formal chemical name is N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide.[5][6] Unlike many potent indole (B1671886) carboxamide SCRAs, CH-PIATA's acetamide (B32628) structure results in significantly different pharmacological activity.[1][7] The primary targets for cannabinoids are the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological processes.[8][9]
Interaction with Cannabinoid Receptors
The endocannabinoid system, primarily through the activation of CB1 and CB2 receptors, plays a crucial role in regulating neurotransmission, immune function, and more.[9] SCRAs like CH-PIATA mimic endogenous cannabinoids by binding to these receptors.
Activity at CB1 and CB2 Receptors
Studies have consistently shown that CH-PIATA is a weak agonist at both CB1 and CB2 receptors.[1][2][3] One report characterized its activity as "almost inactive".[7] This low level of activation was observed in functional assays measuring β-arrestin 2 recruitment, a key step in GPCR signaling and desensitization.[1][2][3] Furthermore, investigations have revealed that in addition to its weak agonism, CH-PIATA may also exhibit antagonistic behavior at these receptors.[1][2][3]
Quantitative Data Summary
The available literature characterizes the activity of CH-PIATA qualitatively. Precise quantitative data such as binding affinity (Ki), potency (EC50), and maximal efficacy (Emax) values from peer-reviewed studies are not detailed in the provided search results. The following table summarizes the reported qualitative findings.
| Parameter | CB1 Receptor | CB2 Receptor | Reference |
| Agonist Activity | Weak | Weak | [1][2][3] |
| Antagonist Activity | Signs of antagonism observed | Signs of antagonism observed | [1][2][3] |
| Overall Potency | Described as "almost inactive" | Described as "almost inactive" | [7] |
Signaling Pathways and Visualizations
As a GPCR ligand, CH-PIATA's interaction with cannabinoid receptors initiates intracellular signaling cascades. The most thoroughly investigated pathway for this compound is β-arrestin 2 recruitment.
β-Arrestin 2 Recruitment Pathway
Upon agonist binding to a CB receptor, the receptor undergoes a conformational change, leading to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin recruitment uncouples the receptor from its G-protein, leading to signal termination and receptor internalization, a process known as desensitization. It can also initiate separate, G-protein-independent signaling cascades. Given CH-PIATA's weak activity, it is a poor recruiter of β-arrestin 2.
Caption: β-Arrestin 2 recruitment pathway initiated by weak agonist binding to a cannabinoid receptor.
Experimental Protocols
The characterization of CH-PIATA's activity relies on established in vitro assays.
β-Arrestin 2 Recruitment Assay Protocol
This functional assay quantifies the recruitment of β-arrestin to a GPCR upon ligand binding. It is a common method to assess the agonist or antagonist properties of a compound.
Objective: To determine the ability of CH-PIATA to induce β-arrestin 2 recruitment to CB1 or CB2 receptors.
Materials:
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HEK293 cells (or other suitable cell line) stably co-expressing the human cannabinoid receptor of interest (CB1 or CB2) and a β-arrestin 2 fusion protein (e.g., β-galactosidase enzyme fragment complementation, PathHunter®).
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Assay buffer, cell culture medium, and reagents.
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CH-PIATA reference standard.
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Known CB1/CB2 receptor agonist (positive control).
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Microplate reader for signal detection.
Methodology:
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Cell Preparation: Culture the engineered cells under standard conditions. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.
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Compound Preparation: Prepare a serial dilution of CH-PIATA in assay buffer. Also, prepare dilutions of the positive control agonist.
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Assay Plate Loading: Dispense the cell suspension into the wells of a microplate.
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Compound Addition: Add the prepared dilutions of CH-PIATA and the control agonist to the respective wells. Include wells with buffer only as a negative control.
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Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor binding and β-arrestin recruitment.
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Signal Detection: Add the detection reagents according to the manufacturer's protocol (e.g., chemiluminescent substrate). Incubate for the required time to allow signal development.
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Data Acquisition: Read the plate using a microplate reader.
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Data Analysis: Plot the resulting signal as a function of compound concentration. Analyze the concentration-response curves using non-linear regression to determine potency (EC50) and efficacy (Emax) relative to the positive control.
Caption: Experimental workflow for a β-Arrestin 2 recruitment assay.
Human Liver Microsome (HLM) Metabolism Assay
This in vitro assay is used to study the metabolic fate of a compound by simulating phase I metabolism in the liver.
Objective: To identify the primary metabolites of CH-PIATA.
Materials:
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Pooled human liver microsomes (HLMs).
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NADPH regenerating system (cofactor for cytochrome P450 enzymes).
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Phosphate (B84403) buffer (pH 7.4).
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CH-PIATA.
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Acetonitrile or other organic solvent for reaction termination.
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LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) system.
Methodology:
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Incubation Preparation: Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer, HLMs, and the NADPH regenerating system.
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Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes to equilibrate the temperature.
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Reaction Initiation: Add CH-PIATA to the mixture to start the metabolic reaction.
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Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.
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Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.
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Sample Preparation: Centrifuge the sample to pellet the precipitated protein. Collect the supernatant for analysis.
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LC-HRMS Analysis: Inject the supernatant into the LC-HRMS system to separate and identify the parent compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns.
Metabolism of CH-PIATA
In vitro studies using human liver microsomes have shown that CH-PIATA is extensively metabolized.[1][10][11] The primary metabolic pathways are phase I oxidative biotransformations, dominated by mono- and dihydroxylation reactions.[10][12][13] Key identified metabolic transformations include hydroxylation on the pentyl tail and indole core, as well as oxidation of the pentyl side chain to form a carboxylic acid metabolite.[12][13] These metabolites are crucial markers for detecting CH-PIATA intake in forensic analysis.[10]
Caption: Simplified metabolic pathway of CH-PIATA.
Conclusion
CH-PIATA is a novel indole-3-acetamide synthetic cannabinoid that distinguishes itself from many of its predecessors through its markedly weak activity at CB1 and CB2 receptors. In vitro functional assays confirm its status as a weak agonist, with some evidence suggesting potential antagonism. This pharmacological profile indicates a lower harm potential relative to the highly potent SCRAs that have previously dominated the recreational drug market. The primary signaling pathway investigated has been β-arrestin 2 recruitment, which is only weakly stimulated by CH-PIATA. The compound undergoes extensive phase I metabolism, primarily through hydroxylation. This technical guide provides a consolidated overview of the current understanding of CH-PIATA's mechanism of action for the benefit of the scientific and drug development community.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro cannabinoid receptor activity, metabolism, and detection in seized samples of CH-PIATA, a new indole-3-acetamide synthetic cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 4. CH-PIATA. - Drugs and Alcohol [drugsandalcohol.ie]
- 5. caymanchem.com [caymanchem.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. www.lisbonaddictions.eu [lisbonaddictions.eu]
- 8. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Insights into the metabolism of CH-PIATA-A novel synthetic cannabinoid featuring an acetamide linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cannabinoid receptor activity, metabolism, and detection in seized samples of CH-PIATA, a new indole-3-acetamide synthetic cannabinoid [cfsre.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
